N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
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Overview
Description
N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound characterized by the presence of benzylsulfanyl and methanesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.
Preparation of Methanesulfonamido Intermediate: This involves the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form the methanesulfonamido group.
Coupling Reaction: The final step involves the coupling of the benzylsulfanyl intermediate with the methanesulfonamido intermediate in the presence of a base such as sodium hydroxide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the methanesulfonamido group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-Methylphenyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2-Chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to the presence of both benzylsulfanyl and methanesulfonamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-25-18-11-7-6-10-17(18)21(27(2,23)24)14-19(22)20-12-13-26-15-16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGVNPCMYIYLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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